SCR7 (5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one) is a small molecule that has gained significant attention in scientific research for its ability to inhibit non-homologous end joining (NHEJ), a major DNA double-strand break (DSB) repair pathway. [, , , , , ] This inhibitory effect makes SCR7 a valuable tool in various research areas, including cancer biology, gene editing, and DNA repair mechanisms. [, , , , , ]
SCR7, specifically known as SCR7 pyrazine, is a chemical compound recognized for its role as an inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has gained attention in molecular biology and genetic engineering due to its ability to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) while inhibiting NHEJ, thereby facilitating precise gene editing techniques. The molecular formula of SCR7 is with a molecular weight of 332.38 g/mol, and it is characterized by its purity of over 98% as determined by high-performance liquid chromatography (HPLC) .
SCR7 can be synthesized through various chemical methods, with the most notable being those that involve the modification of existing compounds to achieve the desired structure. The synthesis typically involves multiple steps including cyclization and oxidation processes that lead to the formation of the pyrazine ring and subsequent functional groups essential for its biological activity. Detailed methodologies have been outlined in literature, where researchers report on specific reaction conditions, catalysts used, and yields achieved during the synthesis of SCR7 .
The molecular structure of SCR7 pyrazine features a complex arrangement that includes a pyrazine ring fused with phenyl groups and a thioxo moiety. The structural representation can be summarized as follows:
The compound typically appears as a white to yellow crystalline solid with a melting point ranging from 207°C to 211°C .
SCR7 participates in several critical chemical reactions primarily related to its inhibitory effects on DNA ligase IV. The compound acts by binding to the enzyme, preventing it from facilitating the joining of DNA ends during the NHEJ repair process. This inhibition has been shown to significantly increase HDR efficiency in CRISPR applications, allowing for more precise genetic modifications. The autocyclization and oxidation forms of SCR7 have also been studied for their potential cytotoxic effects on cancer cells, highlighting its dual role in both enhancing gene editing and inducing cell death in certain contexts .
The mechanism by which SCR7 exerts its effects involves direct inhibition of DNA ligase IV activity. By blocking this enzyme's function, SCR7 shifts the balance from NHEJ towards HDR, which is a more accurate method for repairing double-strand breaks in DNA. This shift is particularly beneficial in CRISPR-Cas9 applications where precision is paramount. Studies have demonstrated that treatment with SCR7 can enhance HDR efficiency up to 19-fold in vitro .
SCR7 exhibits several notable physical and chemical properties:
SCR7 pyrazine has significant applications in scientific research:
DNA double-strand breaks (DSBs) represent the most cytotoxic DNA lesions, posing significant threats to genomic integrity. Mammalian cells employ two primary repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). NHEJ operates throughout the cell cycle and directly ligates broken DNA ends, often resulting in small insertions or deletions (indels). This pathway relies on the Ku70/Ku80 heterodimer for DNA end recognition, followed by recruitment of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), Artemis nuclease, and the DNA ligase IV-XRCC4 complex for final sealing [3] [5]. In contrast, HR is restricted to the S/G2 phases and utilizes sister chromatids as templates for error-free repair. Key HR proteins include RAD51, BRCA1, and BRCA2 [2].
Table 1: Core Components of Mammalian DSB Repair Pathways
Pathway | Key Steps | Critical Proteins | Fidelity |
---|---|---|---|
NHEJ | End recognition, End processing, Ligation | Ku70/Ku80, DNA-PKcs, Artemis, DNA Ligase IV/XRCC4 | Error-prone |
HR | End resection, Strand invasion, Synthesis, Resolution | MRN complex, BRCA1, BRCA2, RAD51 | Error-free |
NHEJ’s error-prone nature contributes to genomic instability in cancer, while its upregulation in tumors often confers resistance to DNA-damaging therapies like radiation and doxorubicin [3] [5]. This established NHEJ as a compelling target for anticancer strategies.
SCR7 emerged in 2012 as a first-in-class inhibitor targeting DNA ligase IV, the definitive enzyme catalyzing the final ligation step in NHEJ. Initial biochemical characterization revealed that SCR7:
SCR7’s mechanism extends beyond mere enzymatic inhibition. By preventing Ligase IV-mediated ligation, it forces cells toward alternative repair pathways. In cancer cells with compromised HR, this imbalance triggers apoptosis via the intrinsic pathway [8]. Notably, early studies demonstrated SCR7’s ability to synergize with ionizing radiation and chemotherapeutics like doxorubicin, significantly delaying tumor growth in mouse xenograft models [8] [10]. However, subsequent research highlighted complexities: some commercial SCR7 preparations were identified as the oxidized form (SCR7-pyrazine), and debates emerged about its specificity toward Ligase IV versus other DNA ligases [6] [7].
SCR7’s core structure is 5,6-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (molecular weight: 334.39 g/mol). Its inherent chemical instability led to the discovery of distinct derivatives:
Table 2: Structural Forms and Properties of SCR7 and Derivatives
Form | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Primary Activity |
---|---|---|---|---|
Parental SCR7 | C₁₈H₁₄N₄OS | 334.39 | Labile imine bonds; converts to cyclized form | Ligase IV inhibition |
Cyclized SCR7 | C₁₈H₁₄N₄OS | 334.39 | Stable; retains specificity | Potent Ligase IV inhibition |
SCR7-pyrazine | C₁₈H₁₂N₄OS | 332.38 | Oxidized; common in commercial preparations | Reduced specificity; inhibits Ligase I/III/IV |
Structural optimization efforts yielded SCR130, featuring a spiro ring incorporation. SCR130 demonstrated ~20-fold higher cytotoxicity in cancer cells and enhanced specificity for Ligase IV compared to parental SCR7. It potently inhibited Ligase IV-mediated end-joining in cellular extracts while showing minimal effects on Ligase I or III activities [4] [9]. Furthermore, SCR130 significantly enhanced cancer cell radiosensitivity by amplifying radiation-induced DSBs and activating both intrinsic and extrinsic apoptosis pathways [4]. These derivatives underscore the ongoing evolution of SCR7-based scaffolds toward improved drug-like properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7